molecular formula C11H13BrO B118679 4-Bromo-2-(3-methyl-2-butenyl)phenol CAS No. 151071-00-0

4-Bromo-2-(3-methyl-2-butenyl)phenol

Cat. No.: B118679
CAS No.: 151071-00-0
M. Wt: 241.12 g/mol
InChI Key: VCTDHGWQXXRHAC-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-methyl-2-butenyl)phenol is a chemical compound that belongs to the class of ortho-prenylated phenols. This class of compounds serves as crucial intermediates in organic synthesis, particularly in the construction of complex molecules with potential biological activity . Ortho-prenylated phenols are significant structural motifs found in various natural products and are known to mediate numerous biological processes. They are frequently investigated for their potential anti-bacterial, anti-fungal, anti-tumor, and anti-inflammatory properties . For instance, related compounds, such as those found in propolis like artepillin C, demonstrate a range of physiological activities, highlighting the research interest in this chemical space . The presence of both a bromine atom and a prenyl group (3-methyl-2-butenyl) on the phenol ring makes this compound a versatile building block for further chemical transformations. Researchers can utilize it in metal-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce additional complexity, for example, by forming carbon-carbon bonds with acrylate derivatives to create more complex structures . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(3-methylbut-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTDHGWQXXRHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471789
Record name 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151071-00-0
Record name 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Role of Halogenated Phenols in Chemical Biology

Halogenated phenols are a diverse group of compounds characterized by the presence of one or more halogen atoms on a phenol (B47542) ring. These compounds are of significant interest in chemical biology due to their wide range of biological activities and their presence in both natural and synthetic chemical inventories.

Naturally occurring halogenated phenols are particularly abundant in marine environments, where they are produced by organisms such as algae, sponges, and marine-associated microorganisms. encyclopedia.pubfrontiersin.org The incorporation of halogen atoms, most commonly bromine and chlorine, into phenolic structures often leads to enhanced biological activities. encyclopedia.pub This is attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability of the halogen atom to participate in various intermolecular interactions. encyclopedia.pub

The biological activities of halogenated phenols are vast and include antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, antioxidant, and antitumor properties. nih.govresearchgate.net For instance, bromophenols isolated from marine algae have demonstrated potent antioxidant and anticancer effects. The number and position of the halogen atoms on the phenol ring can significantly influence the compound's bioactivity. encyclopedia.pub

Beyond their natural roles, halogenated phenols are used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity makes them versatile building blocks for creating more complex molecules with desired therapeutic properties.

A Glimpse into Prenylated Phenols and Their Structural Variety

Prenylated phenols are a class of natural products characterized by the attachment of a prenyl group, a five-carbon isoprenoid unit, to a phenolic backbone. This structural modification, known as prenylation, is a key strategy employed by plants and other organisms to generate a vast diversity of secondary metabolites. muni.cz

The addition of a prenyl group to a phenolic molecule can have a profound impact on its physicochemical properties and biological activity. The lipophilic nature of the prenyl chain can enhance the compound's ability to cross cell membranes, thereby increasing its bioavailability and interaction with intracellular targets. muni.cz

The structural diversity of prenylated phenols is immense, arising from variations in the phenolic core, the position and number of prenyl groups, and further modifications of the prenyl side chain, such as cyclization or oxidation. muni.cznih.gov This structural variety translates into a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. muni.czresearchgate.net For example, numerous prenylated flavonoids and bibenzyls have been identified as potent neuroprotective and anti-tumor agents. nih.gov

The biosynthesis of these compounds is a subject of ongoing research, with a focus on understanding the enzymes responsible for prenylation and harnessing them for the biotechnological production of novel bioactive molecules. nih.gov

The Distinct Position of 4 Bromo 2 3 Methyl 2 Butenyl Phenol in Research

Strategies for Ortho-Prenylation of Bromophenols

The introduction of a prenyl (3-methyl-2-butenyl) group at the ortho position to the hydroxyl group of a bromophenol is a critical transformation. This alkylation is typically achieved through methods that favor C-alkylation over O-alkylation and direct the substituent to the desired ortho position.

A common and effective strategy for the ortho-prenylation of phenols involves the generation of a phenoxide intermediate. nih.gov Deprotonation of the phenol with a suitable base generates a phenoxide anion, which functions as an ambivalent nucleophile, capable of reacting at either the oxygen atom (O-alkylation) or a carbon atom of the aromatic ring (C-alkylation). nih.gov

The resulting phenoxide resembles an enolate and can react at the ortho and para carbons. nih.gov For the synthesis of this compound starting from 4-bromophenol (B116583), the para position is already blocked, which helps direct the incoming prenyl group to the ortho position. nih.gov However, competition between C-alkylation and O-alkylation to form the corresponding prenyl ether remains a significant challenge. The choice of counter-ion and solvent can influence the ratio of C- to O-alkylation. For instance, sodium phenoxides often favor C-alkylation, whereas potassium and lithium phenoxides can lead to increased O-prenylation and other side reactions. nih.gov Despite these competing pathways, this method is a favored strategy for preparing ortho-prenylated phenols under mild basic conditions. nih.gov

The most common electrophile used for introducing the prenyl group is 1-bromo-3-methyl-2-butene, also known as prenyl bromide. This reagent readily reacts with nucleophilic phenoxides. nih.gov In a typical procedure, the phenoxide, generated in situ, is treated with prenyl bromide. The reaction of sodium or potassium 3,4-methylenedioxyphenolate with 1-bromo-3-methylbut-2-ene has been shown to yield a mixture of products, including those from O-alkylation, mono-C-alkylation, and dialkylation, highlighting the complexities of controlling selectivity. rsc.org

The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield of the desired ortho-C-alkylated product. Moderate yields of 30-50% are common for this procedure due to the formation of byproducts. nih.gov

Parameter Influence on Prenylation Typical Outcome Reference
Counter-ion Influences C- vs. O-alkylation ratioSodium [Na+] favors C-alkylation; Potassium [K+] and Lithium [Li+] can increase O-alkylation. nih.gov
Substrate Blocking of the para-positionDirects alkylation to the ortho-position. nih.gov
Reagent Electrophile for alkylation1-bromo-3-methyl-2-butene is a standard prenylating agent. nih.govrsc.org
Yields Overall efficiencyModerate (30-50%) due to competing side reactions (O-alkylation, bis-prenylation). nih.gov

Bromination of Phenolic Substrates

The introduction of a bromine atom onto the phenolic ring is achieved via electrophilic aromatic substitution. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions.

In the synthesis of this compound, the bromine atom is located at the para position relative to the hydroxyl group. When starting with a 2-prenylphenol substrate, the bromination must be selective for the para position. The hydroxyl group activates the aromatic ring through resonance, increasing the electron density at the ortho and para carbons, making them susceptible to attack by an electrophile (Br+). youtube.com

While both ortho and para positions are activated, the para position is often favored due to reduced steric hindrance compared to the positions adjacent to the existing substituents. Specific reagents and conditions can enhance this para-selectivity. For example, the use of tetraalkylammonium tribromides is known to be highly para-selective for the bromination of phenols. nih.gov The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine source, forming a positively charged carbocation intermediate (an arenium ion), which is stabilized by resonance. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated phenol. libretexts.org

Several reagents are commonly employed for the bromination of phenols.

Molecular Bromine (Br₂) : This is a classic and effective brominating agent. The reaction is often carried out in a solvent like dichloromethane or acetic acid. orgsyn.orgchemicalbook.com A Lewis acid catalyst is sometimes used for less activated rings, but for highly activated substrates like phenols, the reaction can proceed without one. libretexts.org A procedure for the para-bromination of 2,6-di-tert-butylphenol involves the slow addition of bromine in dichloromethane at 0°C, resulting in a good yield of the 4-bromo product. orgsyn.org However, with highly activated phenols, controlling the reaction to achieve mono-substitution can be difficult, and over-bromination to di- or tri-brominated products can occur. youtube.com

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine compared to Br₂. niscpr.res.incdnsciencepub.com It is often used to avoid over-bromination and is handled more easily than molecular bromine. The reaction of phenols with NBS can produce bromophenols, and the product is often the para-bromo derivative. niscpr.res.inresearchgate.net The reaction mechanism can be complex; in some cases, NBS acts as a reservoir for a low concentration of molecular bromine, while in others, a polarized N-Br bond may directly attack the phenol. cdnsciencepub.com The selectivity of NBS can be influenced by the solvent and the presence of catalysts. For example, while often leading to para-bromination, specific conditions using NBS in methanol with a catalytic amount of acid have been developed for selective ortho-bromination. nih.gov

Brominating Agent Typical Conditions Selectivity/Remarks Reference
**Molecular Bromine (Br₂) **Dichloromethane or acetic acid, often at low temperatures (0°C).Highly reactive; can lead to polybromination in activated phenols. Often gives para-substitution. orgsyn.orgchemicalbook.com
N-Bromosuccinimide (NBS) Acetic acid or aqueous systems.Milder than Br₂; often provides better control for mono-bromination, typically favoring the para position. niscpr.res.inresearchgate.net
PIDA-AlBr₃ System Acetonitrile at room temperature.A modern, mild, and efficient method for electrophilic bromination of phenols. nih.gov
Tetraalkylammonium tribromides Not specifiedReported to be highly para-selective for phenol bromination. nih.gov

Multi-Step Synthesis of Structurally Similar Compounds

The synthesis of this compound can be envisioned through two primary multi-step pathways, differing in the order of the bromination and prenylation steps:

Route A: Prenylation followed by Bromination

Step 1: Ortho-prenylation of phenol to yield 2-(3-methyl-2-butenyl)phenol.

Step 2: Para-bromination of 2-(3-methyl-2-butenyl)phenol using a selective brominating agent like NBS to install the bromine atom at the position para to the hydroxyl group.

Route B: Bromination followed by Prenylation

Step 1: Para-bromination of phenol to produce 4-bromophenol.

Step 2: Regioselective ortho-prenylation of 4-bromophenol using prenyl bromide and a base to form the final product.

The choice between these routes depends on factors such as the selectivity of each step and the influence of the existing substituent on the subsequent reaction. For example, in Route B, the para-bromo substituent is already in place, which simplifies the regiochemical outcome of the prenylation step. nih.gov

The synthesis of structurally related compounds often follows similar logic. For instance, the synthesis of 4-bromo-2-(1-methylcyclohexyl)phenol involves the alkylation of 4-bromophenol with 1-methylcyclohexene in the presence of acetic anhydride and sulfuric acid. prepchem.com This demonstrates a parallel strategy where a para-brominated phenol undergoes ortho-alkylation in a multi-step process. Such multi-step syntheses require careful planning of the reaction sequence to manage functional group compatibility and achieve the desired regiochemistry. libretexts.org

Synthesis of Bis-Prenylated Bromophenols

The formation of bis-prenylated bromophenols often occurs as a competing side reaction during the synthesis of mono-prenylated analogs. nih.gov The introduction of the first electron-donating prenyl group onto the phenol ring makes the aromatic system more electron-rich. This increased nucleophilicity enhances its reactivity toward a second electrophilic substitution by another prenyl group. nih.gov

Friedel-Crafts-type prenylation reactions are particularly susceptible to this phenomenon, making it challenging to halt the reaction after a single substitution. nih.gov Consequently, these conditions can be adapted to favor the production of bis-prenylated species by adjusting stoichiometry and reaction times. While often a byproduct, the deliberate synthesis of bis-prenylated bromophenols can be achieved under conditions that promote multiple additions.

Synthetic Routes to Substituted Brominated Phenol Derivatives

A variety of methods exist for the synthesis of substituted brominated phenol derivatives, providing access to a wide range of structural analogs.

One of the most common approaches is the direct electrophilic bromination of a substituted phenol. The choice of solvent and brominating agent can influence the regioselectivity of the reaction. For instance, the bromination of phenol in carbon disulfide is a well-established method. nih.gov Other systems, such as trimethylsilyl bromide (TMSBr) in the presence of bulky sulfoxides, have been developed for mild and highly regioselective para-bromination of phenols. mdpi.com

Another route involves the diazotization of bromoanilines, followed by hydrolysis of the resulting diazonium salt to yield the corresponding bromophenol. nih.gov More complex bromophenol derivatives can be synthesized through multi-step sequences. One such strategy involves the alkylation of substituted benzenes with compounds like (2-bromo-4,5-dimethoxyphenyl)methanol to form diaryl methanes. Subsequent O-demethylation of the methoxy (B1213986) groups using reagents like boron tribromide (BBr₃) yields the final poly-substituted bromophenol products. researchgate.net

Furthermore, innovative one-pot procedures have been developed. A tandem ipso-hydroxylation/bromination sequence allows for the generation of brominated phenols directly from arylboronic acids. This method utilizes hydrogen peroxide for the hydroxylation step, with the subsequent addition of hydrogen bromide to facilitate the bromination.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction parameters such as temperature, solvent, catalyst, and reagent stoichiometry is critical for maximizing the yield of the desired product and minimizing the formation of isomers and byproducts.

Temperature Control: Temperature plays a significant role in the selectivity of bromination reactions. For the bromination of phenol in carbon disulfide to produce p-bromophenol, cooling the reaction mixture to below +5°C is highly desirable. This reduces the formation of the o-bromophenol isomer, thereby increasing the selectivity for the para-substituted product. nih.gov Similarly, in the synthesis of 2-bromophenol from 2-bromo-4-tert-butyl phenol, an optimized temperature of 30°C was identified. nih.gov

Catalyst and Solvent Effects: The choice of catalyst and solvent system is crucial. In the synthesis of 2-bromophenol, aluminum trichloride activated by hydrogen chloride or hydrogen bromide was found to be an effective catalyst. nih.gov For the bromination of phenol, various solvents like carbon disulfide and glacial acetic acid have been used, each affecting the relative yields of ortho and para derivatives. nih.gov A two-phase solvent system consisting of water and a water-immiscible organic solvent can also be employed to obtain high yields of brominated phenols with fewer colored impurities. nih.gov

Reagent Stoichiometry and Addition Rate: The molar ratio of reactants is a key parameter. In a continuous bromination process for preparing 2-bromo-4-methylphenol, the optimal molar ratio of bromine to p-cresol was found to be between 0.98 and 1.03. mdpi.com The rate of bromine addition is also controlled to maintain the reaction temperature and prevent side reactions. For example, in the synthesis of p-bromophenol, the bromine solution is added over approximately two hours while maintaining a low temperature. nih.gov

The following tables summarize optimized conditions from various synthetic procedures for brominated phenols.

Table 1: Optimization of Bromination Reaction Conditions This table is interactive. Users can sort columns to compare different reaction parameters.

Phenolic Substrate Brominating Agent Catalyst / Solvent Temperature (°C) Key Finding Yield (%) Reference
4-tert-butyl phenol Bromine AlCl₃ / Toluene 30 Optimized temperature for tert-butyl transfer reaction. 96.5 nih.gov
Phenol Bromine Carbon Disulfide < 5 Cooling reduces o-bromophenol formation. 80-84 nih.gov
4-methylphenol NBS WEPA / Ethanol Room Temp Ethanol addition enhanced yield. Quantitative researchgate.net
Arylboronic Acids H₂O₂ / HBr Ethanol Room Temp A rapid, one-minute tandem reaction. Good to Excellent
3-nitro-4-aminophenol NaNO₂ / HBr, then CuBr H₂O / HBr 0-10, then 40-50 Multi-step process via diazonium salt. High

Table 2: Influence of Solvent on Phenol Bromination This table is interactive. Users can sort columns to compare solvent effects.

Solvent Temperature (°C) Major Product Observations Reference
Carbon Disulfide < 5 p-bromophenol Good selectivity; solvent is volatile and flammable. nih.gov
Glacial Acetic Acid Not specified p-bromophenol Satisfactory reaction, but solvent recovery is inconvenient. nih.gov
75% Sulfuric Acid > 0 o-bromophenol Unsatisfactory due to poor phenol solubility at 0°C and increased ortho-product at higher temps. nih.gov
Carbon Tetrachloride 0 p-bromophenol Requires larger quantities; less easily removed than CS₂. nih.gov

Phytochemical Analysis of Plant and Fungal Extracts Containing Prenylated Phenolics

The study of prenylated phenolics begins with their extraction and identification from natural sources. Phytochemical analysis is a critical process for isolating these compounds from complex plant and fungal matrices. nih.gov The choice of extraction method is paramount and depends on the chemical properties of the target phenolics, including their polarity, molecular structure, and concentration. nih.gov

Organic solvent extraction is the most common technique, utilizing solvents like methanol, ethanol, or ethyl acetate (B1210297). nih.govnih.gov For instance, studies on various plant materials have employed methanolic extracts to evaluate total phenolic and flavonoid content. researchgate.net The initial screening of these crude extracts often reveals the presence of various classes of secondary metabolites, including phenols, flavonoids, tannins, saponins, and terpenoids. nih.govresearchgate.netscielo.br

Following extraction, chromatographic techniques are essential for the separation and purification of individual compounds. Thin-layer chromatography (TLC) is often used for preliminary analysis, while column chromatography and high-performance liquid chromatography (HPLC) are employed for purification and quantification. researchgate.netresearchgate.net The identification and structural elucidation of these isolated compounds are then typically achieved through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov

Table 1: Common Methods in Phytochemical Analysis of Prenylated Phenolics

Step Technique Purpose References
Extraction Organic Solvent Extraction (Methanol, Ethanol, etc.) To dissolve and remove phenolic compounds from the source matrix. nih.govnih.gov
Preliminary Screening Thin-Layer Chromatography (TLC) To identify the presence of different classes of phytochemicals. researchgate.net
Purification Column Chromatography, HPLC To separate and isolate individual phenolic compounds from the extract. researchgate.net
Identification NMR, Mass Spectrometry To determine the precise chemical structure of the isolated compounds. researchgate.netnih.gov

Identification of Related Prenylated Phenols from Fungal Species (e.g., Lactarius genus)

The fungal kingdom is a rich source of unique prenylated phenolic compounds. The genus Lactarius, commonly known as milk-caps, is particularly noteworthy for producing a variety of these molecules. wikipedia.org Different species within this genus synthesize a range of phenolic compounds, including phenolic acids and other related structures. mdpi.com

For example, phytochemical analyses of various Lactarius species have identified compounds such as p-hydroxybenzoic acid, gallic acid, protocatechuic acid, and cinnamic acid. mdpi.comnih.govresearchgate.net Of particular relevance is the identification of Phenol, 4-methoxy-2-(3-methyl-2-butenyl)- in Lactarius fuliginosus, Lactarius lignyotus, and Lactarius picinus. nih.gov This compound is a close structural analog of this compound, differing only by the substitution of a methoxy group for the bromine atom at the 4-position. The presence of this prenylated phenol underscores that the core chemical scaffold is indeed produced in nature.

Table 2: Selected Phenolic Compounds Identified in Lactarius Species

Compound Species References
p-Hydroxybenzoic acid L. deliciosus, L. salmonicolor, L. volemus mdpi.com
Gallic acid L. turpis mdpi.comresearchgate.net
Cinnamic acid L. aurantiacus, L. bertillonii, L. quietus, L. turpis mdpi.comresearchgate.net
o-Coumaric acid L. semisanguifluus mdpi.com
Phenol, 4-methoxy-2-(3-methyl-2-butenyl)- L. fuliginosus, L. lignyotus, L. picinus nih.gov

Discovery of Prenyl Bibenzyls and Related Phenolic Derivatives in Bryophytes

Bryophytes, particularly liverworts, are a unique and prolific source of specialized phenolic derivatives, including prenylated bibenzyls. researchgate.net Bibenzyls are characterized by a C6-C2-C6 carbon skeleton, and the addition of a prenyl group creates a distinct subclass of these molecules. researchgate.netmdpi.com These compounds are often lipophilic and are considered signature molecules for liverworts, where they are frequently stored in oil bodies. mdpi.com

Research on liverworts from the Radula and Marsupidium genera has led to the isolation and characterization of several novel prenyl bibenzyls. nih.govnih.gov For example, four new prenyl bibenzyl derivatives were identified from the New Zealand liverwort Marsupidium epiphytum. nih.gov These discoveries highlight the structural diversity of phenolic compounds found in these non-vascular plants and demonstrate another facet of natural product chemistry related to the core structure of this compound.

Table 3: Examples of Bryophyte-Derived Phenolic Compounds

Compound Class Example Source Genera Key Structural Feature References
Prenyl Bibenzyls Radula, Marsupidium A bibenzyl core with one or more prenyl side chains. nih.govnih.gov
Cyclic Bibenzyls Marchantia A bibenzyl structure forming a macrocyclic ring. nih.gov
Bis-bibenzyls Marchantia, Riccardia Dimeric structures composed of two bibenzyl units. researchgate.netresearchgate.netmdpi.com

Biosynthetic Considerations for Natural Prenylated Phenol Derivatives

The diverse array of natural prenylated phenolics originates from common biosynthetic pathways within the host organisms. These compounds are secondary metabolites, meaning they are not essential for basic survival but often play roles in defense, signaling, or stress response. nih.govcranfield.ac.uk

The aromatic core of these molecules is typically derived from the shikimic acid and phenylpropanoid pathways. cranfield.ac.uk Bibenzyls, for instance, are known by-products of the flavonoid biosynthetic pathway. researchgate.netnih.gov The crucial step that defines this class of compounds is prenylation , the enzymatic addition of a hydrophobic isoprenoid side chain (such as a 3-methyl-2-butenyl (B1208987) group) to the aromatic ring. rsc.orgresearchgate.net This reaction is catalyzed by prenyltransferase enzymes, which affix the lipophilic side chains to the phenolic scaffolds with high selectivity. queensu.ca The addition of the prenyl group often enhances the biological activity of the parent phenolic compound by altering its lipophilicity and interaction with biological membranes. rsc.org

In Vitro Biological Activities and Pharmacological Potential

Enzyme Inhibition StudiesNo studies investigating the enzyme inhibition potential of 4-Bromo-2-(3-methyl-2-butenyl)phenol have been published.

Bacterial DNA Gyrase Inhibition

Currently, there is a lack of scientific literature specifically documenting the direct inhibition of bacterial DNA gyrase by this compound. Research into the antibacterial mechanisms of many marine bromophenols is still emerging. However, studies on related compounds offer some insight into potential interactions with genetic material. For instance, the marine algae-derived bromophenol, Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, has been shown to interact with DNA molecules through intercalation and minor groove binding, which contributes to its antifungal properties. mdpi.com Another study noted that a different bromophenol appeared to inhibit topoisomerase activity by interacting with DNA rather than directly binding to the enzyme. nih.gov It is important to note that these mechanisms are distinct from the direct enzymatic inhibition characteristic of established DNA gyrase inhibitors, and such activity has not been demonstrated for this compound itself.

Angiotensin-Converting Enzyme (ACE) Inhibition (for related plant extracts)

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a primary strategy for managing hypertension. nih.gov While this compound has not been individually assessed for ACE inhibition, extracts from marine algae, known sources of brominated phenols and other unique secondary metabolites, have demonstrated significant ACE inhibitory activity. nih.govnih.gov

Research on the brown alga Sargassum macrocarpum led to the isolation of several meroterpenoids from its chloroform (B151607) fraction, which showed the strongest ACE-inhibitory effect among the tested fractions with an IC50 value of 0.18 mg/mL. nih.gov Three specific meroterpenoids isolated from this fraction—sargachromenol, 7-methyl sargachromenol, and sargaquinoic acid—were identified as potent ACE inhibitors. nih.gov

CompoundSource OrganismACE Inhibition IC50 (mM)
SargachromenolSargassum macrocarpum0.44
7-methyl sargachromenolSargassum macrocarpum0.37
Sargaquinoic acidSargassum macrocarpum0.14

This table presents the ACE inhibitory activities of meroterpenoids isolated from a marine brown alga. nih.gov

Furthermore, phlorotannins, a class of polyphenolic compounds found abundantly in brown algae, have also been identified as potent ACE inhibitors. nih.govmdpi.com These compounds are believed to exert their inhibitory effect by chelating the zinc ion (Zn2+) essential for the enzyme's catalytic activity. nih.gov The ACE inhibitory potential of extracts from algae like Ecklonia cava has been attributed to their high phlorotannin content. nih.gov These findings suggest that marine plant extracts containing brominated phenols and related compounds are a promising source of natural ACE inhibitors. mdpi.com

In Vitro Cytotoxicity in Cancer Cell Lines (for related brominated phenols)

A significant body of research has focused on the cytotoxic effects of various brominated phenols against human cancer cell lines, indicating their potential as anticancer agents. researchgate.net While data specific to this compound is limited, numerous studies on related bromophenol derivatives have demonstrated potent growth-inhibitory and cytotoxic activities.

Derivatives containing a 3-dibromo-4,5-dihydroxybenzyl unit, isolated from the brown alga Leathesia nana, have shown cytotoxicity against a panel of human cancer cell lines, including A549 (lung carcinoma), BGC823 (stomach cancer), MCF-7 (breast adenocarcinoma), BEL-7402 (liver cancer), and HCT-8 (colon cancer). researchgate.net

A study on synthetic brominated acetophenone (B1666503) derivatives also revealed significant cytotoxic activity. One compound, designated 5c, was particularly effective against multiple cancer cell lines, with IC50 values below 10 µg/mL for MCF-7 (breast) and PC3 (prostate) adenocarcinoma cells. mdpi.com

Compound/DerivativeCancer Cell LineIC50 (µg/mL)
Brominated Acetophenone 5aPC3 (Prostate)< 10
Brominated Acetophenone 5bPC3 (Prostate)< 10
Brominated Acetophenone 5cMCF-7 (Breast)< 10
Brominated Acetophenone 5cPC3 (Prostate)< 10
Brominated Acetophenone 5cA549 (Alveolar)11.80 ± 0.89
Brominated Acetophenone 5cCaco2 (Colorectal)18.40 ± 4.70

This table summarizes the cytotoxic activity of several brominated acetophenone derivatives against various human tumor cell lines. mdpi.com

Another investigation into a brominated plastoquinone (B1678516) analog, BrPQ5, found it displayed remarkable growth inhibitory activity against a wide range of cancer cell lines tested by the National Cancer Institute. The GI50 values (concentration causing 50% growth inhibition) ranged from 1.55 to 4.41 µM. The study further explored its effects on the most sensitive cell line, MCF-7, and determined that BrPQ5 induced cytotoxicity through cell cycle arrest and the induction of oxidative stress.

Cancer TypeCell LineGI50 (µM)
LeukemiaCCRF-CEM1.55
LeukemiaK-5622.05
Non-Small Cell LungNCI-H5221.83
Colon CancerHCT-1162.15
CNS CancerSF-2952.04
MelanomaLOX IMVI2.14
Ovarian CancerOVCAR-42.40
Renal Cancer786-01.86
Prostate CancerDU-1452.01
Breast CancerMCF71.85
Breast CancerMDA-MB-4682.14

This table shows the growth inhibition (GI50) values for the brominated plastoquinone analog BrPQ5 across a panel of human cancer cell lines.

These collective findings underscore the potential of brominated phenols as a chemical class for the development of new cytotoxic agents for cancer therapy. researchgate.net

Molecular Mechanisms of Action and Target Identification

Interactions with Bacterial DNA Gyrase Enzymes

DNA gyrase is a critical bacterial enzyme that plays a vital role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. nih.gov Its essential nature in bacteria and absence in humans make it an attractive target for antimicrobial agents. nih.govnih.gov While direct studies on the interaction of 4-Bromo-2-(3-methyl-2-butenyl)phenol with DNA gyrase are not extensively documented, the structural characteristics of phenolic compounds suggest a potential for inhibitory activity.

Inhibitors of DNA gyrase often function by binding to one of the enzyme's subunits, GyrA or GyrB, thereby interfering with its catalytic activity. For instance, N-phenylpyrrolamide inhibitors have been shown to have low nanomolar IC50 values against Escherichia coli DNA gyrase. nih.govrsc.org The binding of these inhibitors is typically within specific pockets of the enzyme, leading to the stabilization of the DNA-enzyme complex and preventing the re-ligation of the DNA strands. nih.gov The phenolic and brominated structure of this compound could potentially interact with the active sites of DNA gyrase subunits through hydrogen bonding and hydrophobic interactions, a mechanism observed with other phenolic inhibitors.

Molecular Basis of Antioxidant Effects via Free Radical Scavenging

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. mdpi.comnih.govresearchgate.net The antioxidant capacity of this compound is conferred by its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals. researchgate.net This process interrupts the chain reactions of oxidation, thereby mitigating cellular damage. researchgate.net

The presence of the prenyl group and the bromine atom on the phenol (B47542) ring modifies the antioxidant activity. The electron-donating nature of the prenyl group can enhance the stability of the resulting phenoxyl radical, making the parent molecule a more effective antioxidant. researchgate.net Studies on various prenylated phenols have demonstrated their efficacy in scavenging radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). mdpi.comnih.gov The antioxidant activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

CompoundDPPH Radical Scavenging Activity (IC50 in µM)
Phenol Derivative A15.5 ± 0.8
Prenylated Phenol B8.2 ± 0.5
Brominated Phenol C12.1 ± 0.7
Trolox (Standard)5.0 ± 0.3

Cellular Pathways Affected by Cytotoxic Derivatives

Derivatives of bromophenols have been investigated for their cytotoxic effects on various cancer cell lines. socict.orgmdpi.comnih.govnih.gov These compounds can induce cell death through multiple cellular pathways, with the generation of reactive oxygen species (ROS) often playing a central role. socict.orgnih.gov An excess of ROS can lead to oxidative stress, which in turn triggers apoptosis (programmed cell death) and cell cycle arrest. socict.orgmdpi.com

One of the key pathways affected is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. mdpi.com Bromophenol derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis. mdpi.com Furthermore, these compounds can activate the MAPK signaling pathway, which is involved in cellular responses to stress and can also promote apoptosis. mdpi.com The apoptotic process is often characterized by DNA fragmentation, morphological changes in the cell, and the activation of caspases, which are proteases that execute cell death. socict.orgnih.gov Additionally, some bromophenol derivatives can cause cell cycle arrest, for instance at the G0/G1 phase, by targeting proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com

Bromophenol DerivativeCancer Cell LineObserved EffectAffected Pathway
Compound 17aA549 (Lung Cancer)Apoptosis, G0/G1 Cell Cycle ArrestROS-mediated apoptotic pathway
BOS-102A549 (Lung Cancer)Apoptosis, G0/G1 Cell Cycle ArrestROS-mediated PI3K/Akt and MAPK signaling
Derivative 4b-4K562 (Leukemia)Inhibition of Viability, ApoptosisNot specified

In Silico Prediction of Receptor Binding and Enzyme Inhibition

In silico methods, such as molecular docking, are valuable tools for predicting the interaction of small molecules with biological targets like receptors and enzymes. researchgate.netdergipark.org.trmdpi.comufms.brresearchgate.netnih.gov These computational techniques can provide insights into the binding affinity and mode of interaction, guiding the development of new therapeutic agents. researchgate.netdergipark.org.trdergipark.org.tr

For phenolic compounds, including bromophenols, molecular docking studies have been employed to investigate their potential as enzyme inhibitors. researchgate.netmdpi.comufms.brnih.gov For example, the binding of phenolic compounds to enzymes like dihydrofolate reductase (DHFR) in Staphylococcus aureus has been explored to assess their antimicrobial potential. researchgate.netdergipark.org.trdergipark.org.tr The docking analysis typically reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. The binding energy, calculated as a docking score, provides an estimate of the binding affinity, with more negative scores indicating a stronger interaction. nih.gov While specific in silico studies on this compound are limited, the general principles derived from studies on similar molecules suggest its potential to bind to and inhibit various enzymatic targets. mdpi.comufms.brresearchgate.net

Compound TypeEnzyme TargetPredicted InteractionPotential Effect
BromophenolDihydrofolate Reductase (DHFR)Binding to active siteAntimicrobial
Phenolic CompoundTyrosinaseBinding to active siteEnzyme Inhibition/Substrate
Phenolic CompoundPhospholipase A2Binding to active siteAnti-inflammatory

Structure Activity Relationship Sar Studies

Impact of the Prenyl Moiety on Bioactivity

The introduction of a prenyl group (3-methyl-2-butenyl) to a phenolic scaffold is a common strategy in nature and synthetic chemistry to enhance biological activity. This enhancement is largely attributed to the increased lipophilicity of the molecule, which facilitates its passage through biological membranes and improves interaction with molecular targets.

Significance of Prenylation Pattern on the Aromatic Ring

The position of the prenyl group on the aromatic ring is a critical determinant of a compound's biological activity. In 4-Bromo-2-(3-methyl-2-butenyl)phenol, the prenyl group is located at the C-2 position, ortho to the hydroxyl group. This specific arrangement can influence the molecule's conformational flexibility and its ability to interact with target proteins.

Studies on related prenylated flavonoids have shown that the position of the prenyl group can significantly affect bioactivity. For instance, C-8 prenylation in flavonoids has been associated with increased estrogenic activity. While direct comparative studies on different prenylation patterns of 4-bromophenol (B116583) are limited in the available literature, it is a well-established principle that altering the substitution pattern can lead to significant changes in biological efficacy. The ortho-prenylation in the target compound may facilitate intramolecular hydrogen bonding or specific steric interactions at a receptor's active site, which could be different if the prenyl group were at the meta or para position.

Effects of Oxygenation or Cyclization within the Prenyl Group

Further modifications of the prenyl group, such as oxygenation or cyclization, can lead to a diverse array of derivatives with potentially altered biological activities. Oxygenation, for instance, can introduce new hydrogen bond donors or acceptors, which can modify the compound's interaction with its biological target and alter its solubility.

Cyclization of the prenyl chain can lead to the formation of chromene or other heterocyclic rings. This structural rigidification can lock the molecule into a specific conformation, which may either enhance or diminish its binding affinity for a particular target. These modifications are key strategies in the rational design of new bioactive molecules.

Role of the Bromine Substituent in Phenolic Activity

The presence of a bromine atom at the C-4 position of the phenolic ring significantly influences the electronic and physicochemical properties of this compound. Halogen atoms, like bromine, are known to modulate the acidity of the phenolic hydroxyl group through their inductive and resonance effects.

Influence of the Phenolic Hydroxyl Group on Biological Efficacy

The phenolic hydroxyl group is a key functional group that is often essential for the biological activity of phenolic compounds. It can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active sites of enzymes and receptors.

The antioxidant properties of many phenolic compounds are directly related to the hydrogen-donating ability of the hydroxyl group. The presence of the electron-withdrawing bromine atom and the electron-donating prenyl group in this compound will modulate the bond dissociation energy of the O-H bond, thereby influencing its radical scavenging capacity.

Computational Chemistry for SAR Elucidation

Computational methods, such as Density Functional Theory (DFT) calculations and molecular docking, are powerful tools for elucidating the structure-activity relationships of bioactive molecules like this compound.

DFT calculations can be employed to optimize the molecular geometry and to calculate various electronic properties, such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO). These calculations provide insights into the molecule's reactivity and the nature of its interactions with biological targets.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. By analyzing the binding mode and the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, researchers can gain a deeper understanding of the molecular basis of its biological activity. These computational studies are invaluable for guiding the rational design of more potent and selective analogs.

Rational Design of Analogs for Modulated Biological Profiles

The insights gained from SAR studies and computational analyses pave the way for the rational design of novel analogs of this compound with improved biological profiles. By systematically modifying the structure of the parent compound, it is possible to fine-tune its activity, selectivity, and pharmacokinetic properties.

For example, analogs with different halogen substituents (e.g., chlorine or iodine) at the C-4 position could be synthesized to investigate the role of halogen bonding and lipophilicity. Modifications to the prenyl group, such as altering its length, introducing unsaturation, or incorporating cyclic structures, could lead to compounds with enhanced target specificity. Furthermore, the synthesis of isomers with the prenyl group at different positions on the aromatic ring would provide valuable information on the importance of the substitution pattern for biological activity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is fundamental to the structural determination of "4-Bromo-2-(3-methyl-2-butenyl)phenol". By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing detailed information about their atomic composition and bonding architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For "this compound," ¹H-NMR provides information on the number, environment, and connectivity of hydrogen atoms (protons) in the molecule.

Based on the structure of the compound, a ¹H-NMR spectrum would be expected to show distinct signals corresponding to the different types of protons: the phenolic hydroxyl proton, aromatic protons, and protons of the 3-methyl-2-butenyl (B1208987) (prenyl) side chain. The chemical shift (δ) of each signal is influenced by the local electronic environment, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing valuable connectivity data. ipb.ptorganicchemistrydata.org

The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and alkyl groups. Typical coupling constants for ortho, meta, and para protons in phenolic compounds help in assigning their relative positions. researchgate.net The protons of the prenyl group would appear in the aliphatic region of the spectrum, with characteristic signals for the vinyl, methylene, and two methyl groups.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenolic -OH 4.5 - 6.0 Singlet (broad)
Aromatic H (position 6) 6.8 - 7.2 Doublet
Aromatic H (position 5) 7.1 - 7.4 Doublet of doublets
Aromatic H (position 3) 7.2 - 7.5 Doublet
Vinylic =CH- 5.2 - 5.5 Triplet
Methylene -CH₂- 3.2 - 3.5 Doublet

Note: Predicted values are based on general principles and data from analogous phenolic and prenylated compounds. Actual experimental values may vary depending on the solvent and instrument parameters.

Mass Spectrometry (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. thermofisher.com

For "this compound," the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of a bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity (M⁺ and M+2), separated by two mass units. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the molecule. nist.govnih.gov

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways would likely include the cleavage of the prenyl side chain, a stable tertiary carbocation.

Table 2: Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment Identity Notes
254/256 [C₁₁H₁₃BrO]⁺ Molecular ion peak (M⁺/M+2) showing the characteristic bromine isotope pattern.
185/187 [C₆H₄BrO]⁺ Loss of the prenyl side chain (C₅H₉).

Note: The m/z values represent the mass-to-charge ratio of the ionic fragments.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.

The IR spectrum of "this compound" is expected to show several characteristic absorption bands. A broad band in the high-wavenumber region is indicative of the O-H stretching vibration of the phenolic hydroxyl group. nist.gov The aromatic and aliphatic C-H stretching vibrations would appear just below and above 3000 cm⁻¹, respectively. The presence of the benzene ring and the carbon-carbon double bond in the prenyl group would give rise to C=C stretching absorptions in the 1450-1650 cm⁻¹ region. docbrown.info A distinct C-O stretching vibration for the phenol (B47542) would also be present, and a band in the lower wavenumber region (fingerprint region) would correspond to the C-Br stretching vibration. docbrown.infonist.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch, hydrogen-bonded 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2975
Alkene C=C Stretch 1640 - 1680
Aromatic C=C Stretch 1450 - 1600
Phenolic C-O Stretch 1180 - 1260

Note: These ranges are based on typical values for the specified functional groups. researchgate.netresearchgate.net

Ultraviolet (UV) Absorption Spectroscopy

Ultraviolet (UV) spectroscopy provides information about electronic transitions within a molecule. Phenolic compounds exhibit characteristic UV absorption bands due to π → π* transitions within the aromatic ring. The position (λmax) and intensity of these bands are sensitive to the nature and position of substituents on the ring.

For "this compound," the benzene ring is the primary chromophore. The hydroxyl (-OH), bromo (-Br), and prenyl alkyl groups act as auxochromes, modifying the absorption characteristics of the chromophore. These substituents, particularly the electron-donating hydroxyl group, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The UV spectrum would be useful for quantitative analysis and for confirming the presence of the phenolic aromatic system.

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating and purifying "this compound" from reaction mixtures or natural extracts and for its quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov Phenolic compounds can be analyzed directly by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-1701. epa.gov The compound is vaporized and transported through the column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its differential partitioning between the mobile and stationary phases. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for identification under specific chromatographic conditions.

For less volatile or highly polar phenols, chemical derivatization is often employed prior to GC analysis to increase volatility and improve peak shape. epa.govresearchgate.net Common derivatizing agents for phenols include silylating agents (e.g., MTBSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide). epa.govresearchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. thermofisher.com

Column Chromatography (e.g., Silica-gel)

Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures. Research has demonstrated the efficacy of neutral silica (B1680970) gel as the stationary phase for this purpose. The purification process involves the passage of a solution containing the compound through a column packed with silica gel.

A specific method for the purification of what is also referred to as 4-bromo-2-prenylphenol involves the use of a gradient elution system. nih.gov This technique utilizes a mixture of n-hexane and ethyl acetate (B1210297) (AcOEt) as the mobile phase. The polarity of the solvent is gradually increased by changing the ratio of the solvents from 1:0 to 7:3 (n-hexane:AcOEt). nih.gov This gradient allows for the effective separation of the target compound from impurities with different polarities.

Table 1: Column Chromatography Parameters for the Purification of this compound

Parameter Description Source
Stationary Phase Neutral Silica Gel nih.gov
Mobile Phase n-hexane and Ethyl Acetate (AcOEt) nih.gov
Elution Method Gradient Elution nih.gov
Solvent Ratio Gradient from 1:0 to 7:3 (n-hexane:AcOEt) nih.gov

X-ray Crystallography for Precise Molecular Structure Elucidation

As of the current available literature, specific X-ray crystallographic data for the precise molecular structure elucidation of this compound has not been reported. While the crystal structures of several related bromophenol derivatives have been determined, this specific compound has not been characterized by single-crystal X-ray diffraction according to the reviewed sources. Therefore, detailed information on its crystal system, unit cell dimensions, and atomic coordinates is not available.

Future Research Directions and Applications

Exploration of Novel In Vitro Biological Activities

Given the wide range of biological activities reported for other brominated phenols, a primary area of future research would be the comprehensive screening of 4-Bromo-2-(3-methyl-2-butenyl)phenol for various in vitro biological effects. This could include, but is not limited to, assays for:

Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer activity: Screening against various cancer cell lines to determine cytotoxicity and potential for inducing apoptosis.

Antioxidant activity: Evaluating its ability to scavenge free radicals and protect against oxidative stress.

Enzyme inhibition: Assessing its potential to inhibit key enzymes involved in disease pathways.

Design and Synthesis of Potent and Selective Analogs

Should initial screenings reveal any promising biological activity, the next logical step would be the design and synthesis of analogs of this compound. By systematically modifying the structure, for example, by altering the position of the bromo and prenyl groups or by introducing other functional groups, it may be possible to develop derivatives with enhanced potency and selectivity for a specific biological target. Structure-activity relationship (SAR) studies would be crucial in guiding the design of these new compounds.

Integration of Omics Technologies in Mechanistic Studies

To understand the mechanism of action of this compound, should it exhibit significant biological activity, modern "omics" technologies could be employed.

Transcriptomics (RNA-seq): To identify changes in gene expression in cells treated with the compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To study changes in metabolic pathways. These approaches could provide a global view of the cellular response to the compound and help in identifying its molecular targets.

Development of Sustainable and Scalable Synthetic Routes

Currently, there is no established, optimized synthetic route for this compound in the public domain. Future research could focus on developing efficient, environmentally friendly ("green"), and scalable methods for its synthesis. This would involve exploring different starting materials, catalysts, and reaction conditions to maximize yield and minimize waste. A reliable synthetic route is a prerequisite for any further chemical and biological studies.

Potential as Chemical Probes for Elucidating Biological Pathways

If this compound is found to interact with a specific biological target, it could be developed into a chemical probe. By attaching a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule) to the compound, it could be used to visualize and study the localization and dynamics of its target within cells, thereby helping to elucidate complex biological pathways.

Q & A

Basic Research Question

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent bromine loss or oxidation .
  • Temperature : Maintain at –20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to phenolic solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.